REACTION_CXSMILES
|
CN(C)C(=O)C.C(#N)C.C(N(CC)CC)C.[N+:17]([C:20]1[CH:21]=[C:22]([S:26](Cl)(=[O:28])=[O:27])[CH:23]=[CH:24][CH:25]=1)([O-:19])=[O:18].[NH2:30][C:31]1[CH:36]=[CH:35][C:34]([NH:37][NH:38][CH:39]=[O:40])=[CH:33][CH:32]=1>>[N+:17]([C:20]1[CH:21]=[C:22]([S:26]([NH:30][C:31]2[CH:32]=[CH:33][C:34]([NH:37][NH:38][CH:39]=[O:40])=[CH:35][CH:36]=2)(=[O:28])=[O:27])[CH:23]=[CH:24][CH:25]=1)([O-:19])=[O:18]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
880 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
285 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
625 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
426 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)NNC=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
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TEMPERATURE
|
Details
|
under cooling so that the temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed -5° C
|
Type
|
TEMPERATURE
|
Details
|
the temperature thereof was raised to a room temperature
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
CONCENTRATION
|
Details
|
concentrated to 6 l
|
Type
|
ADDITION
|
Details
|
3 l of n-hexane was added to the concentrate
|
Type
|
STIRRING
|
Details
|
the obtained mixture was agitated at a room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The produced crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with 500 g of ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)NC1=CC=C(C=C1)NNC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |